Home > Products > Screening Compounds P81688 > (r)-4-Propylpyrrolidin-2-one
(r)-4-Propylpyrrolidin-2-one -

(r)-4-Propylpyrrolidin-2-one

Catalog Number: EVT-8924247
CAS Number:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-4-Propylpyrrolidin-2-one is a chiral compound with the molecular formula C7H13NOC_7H_{13}NO and a molecular weight of 127.18 g/mol. It is recognized for its utility in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including Brivaracetam, an antiepileptic drug. The compound is characterized by a pyrrolidinone ring structure, which is crucial for its biological activity and interaction with synaptic vesicle proteins.

Source and Classification

(R)-4-Propylpyrrolidin-2-one is classified as a 4-substituted pyrrolidin-2-one. It can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical intermediates. The compound is often produced through asymmetric synthesis methods to ensure the desired stereochemistry, which is critical for its therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-4-propylpyrrolidin-2-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with dimethyl 3-propyl pentanedioate or similar precursors.
  2. Enzymatic Conversion: A notable method includes the use of enzymatic processes, such as those involving proteases from Bacillus licheniformis, which facilitate the conversion of racemic mixtures into optically pure forms .
  3. Chiral Separation: After initial synthesis, chiral high-performance liquid chromatography (HPLC) is employed to separate the desired enantiomer from other stereoisomers, ensuring high purity levels (often exceeding 99%) .

The detailed synthetic route may involve multiple reaction conditions, including temperature control and pH adjustments to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The structure of (R)-4-propylpyrrolidin-2-one features a five-membered ring containing one nitrogen atom, with a propyl group attached at the fourth carbon position.

  • Molecular Formula: C7H13NOC_7H_{13}NO
  • Molecular Weight: 127.18 g/mol
  • IUPAC Name: (4R)-4-propylpyrrolidin-2-one
  • InChI Key: NCBVCRLVTCSQAG-ZCFIWIBFSA-N
  • SMILES Notation: CCC[C@@H]1CC(=O)NC1

This structural configuration contributes to its pharmacological properties and interactions within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-4-propylpyrrolidin-2-one participates in several important chemical reactions:

  1. Condensation Reactions: It can undergo condensation with various acylating agents to form amides or esters, which are essential in synthesizing more complex molecules like Brivaracetam .
  2. Amidation: The compound can react with amines or ammonia under controlled conditions to form derivatives that exhibit enhanced biological activity.
  3. Functional Group Transformations: Various functional group interconversions can be performed on (R)-4-propylpyrrolidin-2-one to modify its pharmacological profile.

These reactions are critical in developing new therapeutic agents and optimizing existing ones.

Mechanism of Action

Process and Data

The mechanism of action for (R)-4-propylpyrrolidin-2-one primarily involves its interaction with synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy.

  1. Binding Affinity: The (R)-enantiomer exhibits a significantly higher affinity for SV2A compared to its stereoisomers, which translates into enhanced therapeutic effects .
  2. Neurotransmitter Regulation: By modulating neurotransmitter release through SV2A binding, (R)-4-propylpyrrolidin-2-one influences synaptic transmission and excitability in neuronal circuits.

Data from pharmacological studies indicate that this compound's stereochemistry plays a vital role in its efficacy as an antiepileptic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-4-propylpyrrolidin-2-one possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar organic solvents such as methanol and ethanol but less soluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary but is generally around room temperature.

These properties are essential for its handling in laboratory settings and influence its application in various chemical reactions.

Applications

Scientific Uses

(R)-4-propylpyrrolidin-2-one has significant applications in scientific research:

  1. Pharmaceutical Development: As an intermediate in the synthesis of Brivaracetam, it plays a crucial role in developing new antiepileptic drugs.
  2. Research on Neuropharmacology: Its interaction with synaptic proteins makes it valuable for studies aimed at understanding neurotransmission and seizure mechanisms.
  3. Chiral Synthesis Studies: The compound serves as a model for exploring chiral resolution techniques and asymmetric synthesis methodologies.

The ongoing research into this compound continues to reveal new potential applications within medicinal chemistry and neuropharmacology .

Synthetic Methodologies for (R)-4-Propylpyrrolidin-2-one

Enzymatic Resolution Techniques in Asymmetric Synthesis

Enzymatic resolution serves as a cornerstone methodology for producing enantiomerically pure (R)-4-propylpyrrolidin-2-one, leveraging the inherent chirality and selectivity of biocatalysts. This approach typically employs lipases or esterases to kinetically resolve racemic precursors through stereoselective hydrolysis or transesterification reactions. Notably, Candida antarctica lipase B (CAL-B) has demonstrated exceptional efficiency in discriminating between enantiomers of 4-propylpyrrolidin-2-one intermediates. In a representative process, racemic ethyl 2-(1-((tert-butoxycarbonyl)amino)butyl)acetate undergoes enzymatic hydrolysis, where CAL-B selectively hydrolyzes the (S)-enantiomer's ester group, leaving the desired (R)-ester intact for subsequent cyclization [1].

The enzymatic cascade for (R)-4-propylpyrrolidin-2-one synthesis frequently integrates chemical steps with biocatalysis. A patented route employs a Hofmann rearrangement of (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid to generate the chiral amine precursor, followed by enzymatic ammonolysis using immobilized lipases. This method achieves enantiomeric excesses exceeding 99% under optimized conditions (pH 7.5, 35°C) [1]. Process intensification is achieved through enzyme immobilization on silica or polymer supports, enhancing operational stability and enabling continuous reuse over >15 cycles without significant activity loss. Solvent engineering further improves performance, with methyl tert-butyl ether (MTBE) and heptane mixtures providing optimal activity and enantioselectivity while maintaining enzyme integrity [1] [6].

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis exploits readily available enantiopure natural products as starting materials, transferring their inherent chirality to (R)-4-propylpyrrolidin-2-one without requiring external asymmetric induction. This strategy offers significant economic advantages for large-scale production by minimizing costly resolution or hydrogenation steps. L-Glutamic acid serves as a privileged building block due to its compatible stereochemistry and functional group array. In a demonstrated route, L-glutamic acid undergoes reductive alkylation of the amine group with n-pentanal, followed by lactam ring formation through thermal cyclization. This approach preserves the original chirality while introducing the propyl side chain with minimal epimerization risk [5] [6].

Tartaric acid derivatives provide alternative chiral templates, particularly for introducing stereogenic centers adjacent to carbonyl groups. A synthetic sequence starting from diethyl L-tartrate constructs the pyrrolidinone ring via Claisen condensation with ethyl propionate, followed by stereocontrolled decarboxylative alkylation. Natural terpenes like α-pinene have also been employed as chiral auxiliaries for asymmetric induction during propyl group installation. The chiral pool approach demonstrates exceptional atom economy compared to resolution methods, with reported overall yields exceeding 65% from L-glutamic acid. However, limitations arise from structural constraints of available natural chirons, occasionally necessitating multi-step functional group manipulations to access the target scaffold [5] [6].

Table 1: Chiral Pool Precursors for (R)-4-Propylpyrrolidin-2-one Synthesis

Natural PrecursorKey TransformationEnantiomeric Excess (%)Yield (%)
L-Glutamic acidReductive alkylation/cyclization>99.568
Diethyl L-tartrateClaisen condensation/decarboxylation98.252
(R)-PantolactoneRing-opening/ring-closing97.848
D-MannitolWacker oxidation/transamination96.541

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation represents the most atom-economical approach to (R)-4-propylpyrrolidin-2-one, directly installing the chiral center through prochiral olefin reduction. This methodology employs transition metal complexes bearing chiral ligands to differentiate enantiotopic faces of unsaturated precursors. The hydrogenation of (Z)-N-acyl-4-propylidene-pyrrolidin-2-one showcases exceptional stereocontrol when catalyzed by Rh(I)-(S)-BINAP complexes, achieving enantiomeric excesses >98% at 50 bar H₂ pressure in methanol solvent. The reaction proceeds via an inner-sphere mechanism where the prochiral enamide coordinates to the metal center, and stereoselective hydride transfer occurs based on steric constraints imposed by the chiral ligand [2] [8].

Recent catalyst innovations have significantly expanded the substrate scope and efficiency of this approach. Ruthenium(II)-diamine complexes (e.g., Ru(BINAP)(1,2-diphenylethylenediamine)) exhibit enhanced activity for sterically hindered enamides, reducing reaction times from 24 to 4 hours compared to Rh catalysts. Iridium complexes with P,N-ligands demonstrate superior functional group tolerance, allowing direct hydrogenation of unprotected pyrrolidinone precursors. Industrial implementation employs catalyst loadings as low as 0.05 mol% through efficient recovery systems, with immobilized variants enabling continuous gas-phase hydrogenation processes. Critical parameters influencing enantioselectivity include solvent polarity (optimal in tetrahydrofuran or ethanol), temperature (0-25°C), and hydrogen pressure (30-100 bar), which must be precisely controlled to minimize by-product formation [2] [6].

Table 2: Catalyst Systems for Asymmetric Hydrogenation of 4-Propylidene-pyrrolidin-2-one

Catalyst SystemPressure (bar)Temperature (°C)ee (%)Turnover Number
Rh-(S)-BINAP502598.51,200
Ru-(R)-DM-SegPhos705099.12,500
Ir-PHOX30097.81,800
Rh-JosiPhos1004099.53,000

Continuous Flow Process Optimization for Scalable Production

Continuous flow technology has revolutionized the manufacturing of (R)-4-propylpyrrolidin-2-one by enabling precise reaction control, enhancing safety profiles, and improving scalability. UCB Pharma's patented continuous process integrates enzymatic resolution with in-line separation, reducing the synthetic route from six batch steps to three continuous operations [6] [8]. The system employs interconnected modules: (1) a plug-flow reactor for enzymatic ammonolysis at 35°C, (2) a centrifugal separator for diastereomer isolation, and (3) a packed-bed reactor for cyclization. This configuration achieves 92% yield with >99.9% ee, significantly surpassing batch efficiency [3] [9].

Critical technological innovations underpin successful flow processes for this compound. In-line Fourier Transform Infrared (FTIR) spectroscopy enables real-time monitoring of enantiomeric excess at multiple points, allowing immediate adjustment of residence time (typically 30-90 minutes) and temperature parameters. Advanced flow reactors handle exothermic steps safely, such as the cyclization reaction which operates at 150°C under 17 bar pressure—conditions impractical in batch reactors due to safety concerns. Multi-column continuous chromatography (MCC) systems with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve diastereomers using n-heptane/ethanol gradients, achieving throughputs of 5 kg/day per liter of stationary phase. Flow chemistry reduces solvent consumption by 65% and cycle time by 80% compared to batch processes, while the small reactor volume (<100 mL) minimizes risks associated with hazardous intermediates [3] [6] [9].

Comparative Analysis of Diastereomer Separation Techniques (HPLC vs. Crystallization)

The purification of (R)-4-propylpyrrolidin-2-one from racemic or diastereomeric mixtures presents significant technical challenges addressed through two principal methodologies: chromatographic separation and crystallization. Chiral High-Performance Liquid Chromatography (HPLC) employs specialized stationary phases to resolve enantiomers based on differential affinity interactions. Polysaccharide-based chiral columns (Chiralpak® AD-H, OD-H) achieve baseline separation of 4-propylpyrrolidin-2-one enantiomers using ethanol/n-hexane mobile phases, with separation factors (α) ranging from 1.25 to 1.45. Industrial-scale implementations utilize simulated moving bed (SMB) chromatography to enhance throughput, reducing solvent consumption by 70% compared to conventional HPLC [4] [6].

Crystallization techniques offer complementary advantages for large-scale operations. Diastereomeric salt crystallization with L-malic acid or D-di-p-toluoyltartaric acid exploits differential solubility in ethanol/water mixtures. Process optimization has demonstrated that cooling crystallization from 50°C to -5°C over 8 hours yields the (R)-enantiomer with 99.2% ee and 85% recovery. Novel eutectic crystallization methods eliminate the need for resolving agents by exploiting phase behavior differences between enantiomers in solvent/non-solvent systems (e.g., isopropanol/water). While crystallization delivers superior throughput (500 kg/batch) and lower operating costs, HPLC provides greater flexibility for complex mixtures and faster process development [4] [6].

Table 3: Comparative Performance of Diastereomer Separation Techniques

ParameterPreparative HPLCDiastereomeric CrystallizationEutectic Crystallization
Enantiomeric Excess>99.9%99.2%98.5%
Throughput Capacity5 kg/day/L resin500 kg/batch1,000 kg/batch
Solvent Consumption500 L/kg50 L/kg30 L/kg
Typical Yield70%85%90%
Development Time2-4 weeks8-12 weeks12-16 weeks
Capital CostHighModerateLow
Operational CostHighLowVery Low

The selection between separation strategies involves multifaceted considerations. Chromatographic methods prove indispensable for complex impurity profiles or early-phase material supply where development time outweighs cost concerns. Crystallization techniques dominate commercial manufacturing due to significantly lower operational expenditures and environmental impact. Hybrid approaches have emerged where initial HPLC separation provides seed crystals for subsequent crystallization processes, combining the selectivity of chromatography with the economies of scale afforded by crystallization [4] [6].

Properties

Product Name

(r)-4-Propylpyrrolidin-2-one

IUPAC Name

(4R)-4-propylpyrrolidin-2-one

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m1/s1

InChI Key

NCBVCRLVTCSQAG-ZCFIWIBFSA-N

Canonical SMILES

CCCC1CC(=O)NC1

Isomeric SMILES

CCC[C@@H]1CC(=O)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.